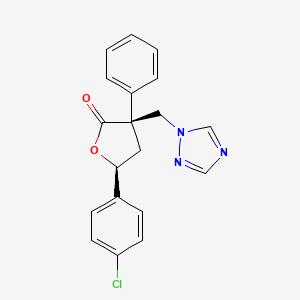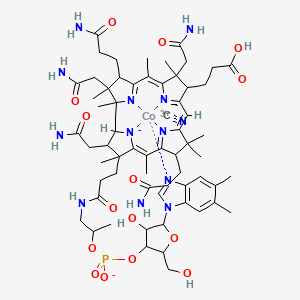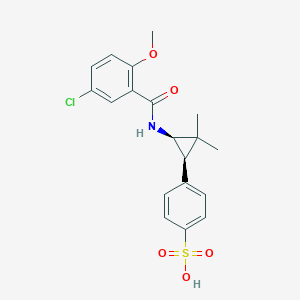
(4S)-2-(1,3-benzodioxol-5-yl)-1,3-thiazolidine-4-carboxylic acid
Übersicht
Beschreibung
“(4S)-2-(1,3-benzodioxol-5-yl)-1,3-thiazolidine-4-carboxylic acid” is a chemical compound with the molecular formula C11H11NO4S. Its average mass is 253.274 Da and its monoisotopic mass is 253.040878 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(4S)-2-(1,3-benzodioxol-5-yl)-1,3-thiazolidine-4-carboxylic acid” include a molecular weight of 222.19 g/mol, a monoisotopic mass of 222.05282342 g/mol, and a complexity of 288 .
Wissenschaftliche Forschungsanwendungen
Thiazolidinone Synthesis and Biological Potential
Synthetic Pathways : Thiazolidinones, including compounds similar to (4S)-2-(1,3-benzodioxol-5-yl)-1,3-thiazolidine-4-carboxylic acid, have been synthesized through various methods, demonstrating the compound's utility as a precursor in the creation of biologically active molecules. For instance, Masteloto et al. (2015) described a one-pot synthesis method for creating 2-aryl-3-(benzo[d][1,3]dioxol-5-yl)thiazolidin-4-ones, highlighting the combination of thiazolidinone and 1,3-benzodioxole moieties, which are considered significant for biological activity (Masteloto et al., 2015).
Antimicrobial and Analgesic Activities : The thiazolidinone derivatives have been extensively studied for their antimicrobial and analgesic properties. For example, Bhovi et al. (2010) synthesized thiazolidinone derivatives and screened them for antimicrobial and analgesic activities, showing that these compounds could serve as potential biological agents (Bhovi et al., 2010).
Anticancer Screening : The search for anticancer agents has also incorporated thiazolidinone derivatives. Shehab and Mouneir (2015) discussed the design, synthesis, and screening of thiazolidin-4-one derivatives for antimicrobial activity and potential anticancer applications, indicating the broad scope of research into the compound's applications (Shehab & Mouneir, 2015).
Green Chemistry Approaches
Eco-Friendly Synthesis : Majid Shaikh et al. (2022) explored the synthesis of 4-thiazolidinone-5-carboxylic acid using a green chemistry approach, emphasizing environmentally friendly and cost-effective methods. This research underscores the importance of sustainable practices in the synthesis of complex molecules (Shaikh et al., 2022).
Structural and Mechanistic Insights
Crystal Structure Analysis : Studies on the crystal structures of thiazolidinone derivatives provide critical insights into their potential interactions and mechanisms of action. Facchinetti et al. (2016) reported on the crystal structures of isomeric thiazolidin-4-one compounds, revealing different roles for oxygen atoms in these structures, which could influence their biological activity (Facchinetti et al., 2016).
Eigenschaften
IUPAC Name |
(4S)-2-(1,3-benzodioxol-5-yl)-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4S/c13-11(14)7-4-17-10(12-7)6-1-2-8-9(3-6)16-5-15-8/h1-3,7,10,12H,4-5H2,(H,13,14)/t7-,10?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGXAJCIOOXIGL-PVSHWOEXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C2=CC3=C(C=C2)OCO3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NC(S1)C2=CC3=C(C=C2)OCO3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-2-(1,3-benzodioxol-5-yl)-1,3-thiazolidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6S,8S,9R,10S,11S,13S,14S,17R)-6,9-difluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B1436948.png)


![4-[di((2)H3)methylamino]benzoic acid](/img/structure/B1436952.png)


![5,6-dideuterio-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-iminopyrimidin-2-one](/img/structure/B1436956.png)
![3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one](/img/structure/B1436957.png)



![(R)-4-((3R,5R,8S,10S,12S,13R,14S,17R)-3,12-Dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B1436962.png)
![(S,Z)-3-(((1R,3aR,3'R,4R,7aR)-7a-Methyl-1-((R)-6-methylheptan-2-yl)octahydrospiro[indene-4,2'-oxiran]-3'-yl)methylene)-4-methylenecyclohexan-1-ol](/img/structure/B1436968.png)
![(3AR,4S,5S,5aS,8aS,8bS)-4,5-bis(benzyloxy)-2,2,7,7-tetramethylhexahydrobenzo[1,2-d:3,4-d']bis([1,3]dioxole)](/img/structure/B1436970.png)